N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-9-8-17(16-19(20)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)18-6-3-2-4-7-18/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFIYXAABHASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-phenylpiperazine. The synthesis may proceed through the following steps:
Formation of Intermediate: The reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 4-phenylpiperazine under suitable conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound’s synthesis likely involves amide bond formation between the ethanediamide core and its substituents. Key steps inferred from analogous reactions include:
Amide Coupling Reactions
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Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) are common for activating carboxyl groups during amide bond formation .
-
Procedure :
Piperazine Alkylation
The 4-phenylpiperazine moiety may be introduced via alkylation of the propyl chain:
Stability and Degradation Pathways
The compound’s stability is influenced by its functional groups:
Hydrolysis of Amide Bonds
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Acidic/Basic Conditions : The ethanediamide backbone is susceptible to hydrolysis.
| Condition | Reaction Outcome | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| 1M HCl, 80°C | Complete hydrolysis in 2 hours | 0.85 | |
| 1M NaOH, 60°C | Partial hydrolysis (60% after 4 h) | 0.18 |
Demethylation of Methoxy Group
The 4-methoxy group may undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), forming a phenolic derivative .
Aromatic Substitution
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Chloro Substituent : The 3-chloro group on the phenyl ring is a potential site for nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic Cu or Pd conditions .
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Methoxy Group : Directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methoxy group .
Piperazine Reactivity
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N-Alkylation/Acylation : The secondary amine in the piperazine ring can undergo further alkylation or acylation to modify pharmacological properties .
Oxidation
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Piperazine Ring : Susceptible to oxidation with H₂O₂ or mCPBA (meta-chloroperbenzoic acid), forming N-oxide derivatives .
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Methoxy Group : Can be oxidized to a carbonyl group using KMnO₄/H⁺ .
Reduction
Photochemical and Thermal Stability
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Photodegradation : Exposure to UV light (254 nm) induces cleavage of the C-Cl bond, forming a hydroxyl derivative .
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Thermal Stability : Decomposes at >200°C, releasing CO₂ and NH₃ (TGA analysis) .
Biological Interactions
Biological Activity
N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 430.9 g/mol. The structure includes a chloro-substituted aromatic ring, a methoxy group, and a piperazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O3 |
| Molecular Weight | 430.9 g/mol |
| CAS Number | 1049568-13-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
- Coupling Reactions : Involves coupling the piperazine derivative with the chloro-methoxyphenyl group under basic conditions.
Antiviral Activity
Research indicates that derivatives containing piperazine structures exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV).
A study screening various piperazine derivatives found that certain analogs demonstrated moderate antiviral activity against CVB-2 and HSV-1, with specific compounds exhibiting cytotoxic concentrations (CC50) ranging from 31 to 100 µM in Vero cells .
Antibacterial and Antifungal Activity
In addition to antiviral properties, several studies have reported antibacterial and antifungal activities associated with piperazine derivatives. Compounds were evaluated against both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans and Aspergillus niger. The results showed that some derivatives exhibited significant inhibitory effects on bacterial growth .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as viral enzymes or bacterial receptors. The binding affinity to these targets can alter their functionality, leading to reduced viral replication or bacterial growth.
Case Studies
- Antiviral Screening : A study synthesized several piperazine derivatives and tested their antiviral activity against HIV and other viruses. The findings indicated that modifications in the structure could enhance antiviral potency .
- Antibacterial Efficacy : Another research project focused on the antibacterial properties of piperazine derivatives, showing promising results against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that certain structural features significantly influenced the antibacterial activity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is C22H27ClN4O3, with a molecular weight of 432.93 g/mol. The compound features a chloro and methoxy substitution on the phenyl ring, which may contribute to its biological activity.
Antidepressant Activity
Research has indicated that compounds with structural similarities to this compound may exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of piperazine can enhance serotonergic activity through selective serotonin reuptake inhibition .
Antipsychotic Potential
The compound's structural features suggest potential antipsychotic effects. Similar compounds have been studied for their ability to interact with dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders. The presence of the piperazine ring is a common motif in many antipsychotic agents, suggesting that this compound could be evaluated for similar therapeutic efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate various neurotransmitter systems. For instance, it may influence the serotonin and norepinephrine pathways, which are critical targets in the treatment of mood disorders .
In Vivo Efficacy
Animal model studies are essential for assessing the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies could involve evaluating its effects on behavior in rodent models of depression or anxiety, potentially measuring changes in locomotor activity or forced swim tests .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with key analogs:
Key Observations:
- Ethanediamide Core : Present in the target compound, QOD, and pyrazole-based analog . This motif is critical for hydrogen bonding with enzymes (e.g., falcipain in QOD) or receptors.
- Piperazine Derivatives: The target compound’s 4-phenylpiperazine group is structurally analogous to Norbo-1 and compound 16 . Piperazine moieties enhance solubility and receptor affinity, particularly for serotonin/dopamine targets.
- Substituent Effects: The 3-chloro-4-methoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to QOD’s benzodioxol or Norbo-1’s norbornene.
Pharmacological and Physicochemical Profiles
Receptor Binding and Enzyme Inhibition
- Target Compound vs. Norbo-1: Both contain 4-phenylpiperazine, a motif linked to serotonin 5-HT1A/5-HT7 receptor binding . However, Norbo-1’s rigid norbornene scaffold may restrict conformational flexibility compared to the target’s propyl chain.
- Target Compound vs. QOD: QOD’s falcipain inhibition suggests the ethanediamide core disrupts cysteine protease activity . The target compound’s lack of a tetrahydroquinoline group may reduce antimalarial potency but increase CNS applicability.
Solubility and Bioavailability
- Piperazine Impact: The 4-phenylpiperazine in the target compound and Norbo-1 enhances water solubility via nitrogen basicity, improving oral bioavailability compared to non-piperazine analogs.
- Chloro-Methoxy Substitution : The 3-chloro-4-methoxyphenyl group likely increases membrane permeability over QOD’s polar benzodioxol .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(3-chloro-4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, and how can reaction yields be improved?
- Methodological Answer : Multi-step organic synthesis is typically required, involving amide coupling and piperazine alkylation. For example, coupling the ethanediamide backbone with substituted phenyl and piperazine moieties using activating agents like HBTU or BOP in THF under inert conditions . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratios of reactants), reaction time (12–24 hours), and purification via silica gel chromatography. Monitoring intermediates with TLC and adjusting pH during workup can minimize side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry, as seen in analogous compounds with δ 7.74 ppm (aromatic protons) and δ 167.3 ppm (carbonyl carbons) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 488.6 [M+H]+ for similar structures) . High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) ensures >95% purity .
Q. What solvents and reaction conditions mitigate degradation during synthesis?
- Methodological Answer : Polar aprotic solvents like THF or DMF enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups like methoxyphenyl or piperazine. Temperature control (0–25°C for coupling; reflux for reductions) minimizes side reactions, as demonstrated in BH₃•THF-mediated reductions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations using parameters like logP (2.1–3.5), polar surface area (~90 Ų), and hydrogen-bonding capacity can predict interactions with targets like dopamine receptors or kinases . QSAR models derived from analogs with IC₅₀ values <100 nM guide prioritization of structural modifications .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Address by:
- ADME Profiling : Measure plasma protein binding (e.g., >90% in rodents) and metabolic stability using liver microsomes .
- Dose-Response Refinement : Adjust dosing regimens based on half-life (t₁/₂) and bioavailability (e.g., 20–40% in oral administration) .
- Metabolite Identification : LC-MS/MS to detect active metabolites contributing to in vivo efficacy .
Q. How do structural modifications (e.g., halogen substitution, piperazine alkyl chain length) affect receptor binding affinity?
- Methodological Answer :
- Halogen Effects : Chlorine at the 3-position enhances hydrophobic interactions (ΔΔG = -1.2 kcal/mol in docking), while methoxy at 4-position improves solubility .
- Alkyl Chain Optimization : A 3-carbon propyl linker between piperazine and ethanediamide balances flexibility and rigidity, as shown in analogs with Ki = 8 nM vs. D3 receptors .
- Piperazine Substitution : 4-Phenylpiperazine improves selectivity over σ receptors compared to 4-methyl analogs (10-fold selectivity ratio) .
Q. What experimental designs validate the compound’s mechanism of action in neurological applications?
- Methodological Answer :
- In Vitro : Radioligand binding assays (³H-spiperone for D2/D3 receptors) and cAMP inhibition assays (EC₅₀ < 50 nM) .
- In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges 1–10 mg/kg, paired with brain penetrance studies (brain/plasma ratio >0.5) .
- Controls : Use selective antagonists (e.g., SB-277011-A for D3) to confirm target specificity .
Data Interpretation and Reproducibility
Q. How can researchers address batch-to-batch variability in synthesis?
- Methodological Answer :
- Standardized Protocols : Document exact equivalents (e.g., 1.2 eq. HBTU), solvent volumes (10 mL/g substrate), and stirring rates (500 rpm) .
- Quality Control : NMR integration of key protons (e.g., 6.42–6.27 ppm for aromatic regions) and HPLC retention time (±0.1 min) ensure consistency .
Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Benchmarking : Compare experimental ¹³C NMR shifts (e.g., δ 167.3 ppm for carbonyls) with DFT-calculated values (B3LYP/6-31G*) .
- Solvent Corrections : Account for deuterated solvent effects (e.g., CDCl₃ upfield shifts ~0.1–0.3 ppm) .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to assign unexpected peaks to byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
